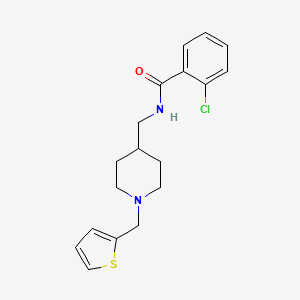

2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

描述

2-Chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative featuring a piperidine core substituted with a thiophen-2-ylmethyl group at the N1 position and a 2-chlorobenzamide moiety attached via a methylene bridge to the C4 position of the piperidine ring. Piperidine derivatives are frequently explored for their pharmacological properties, including receptor modulation and enzyme inhibition, making this compound a candidate for drug discovery efforts.

属性

IUPAC Name |

2-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2OS/c19-17-6-2-1-5-16(17)18(22)20-12-14-7-9-21(10-8-14)13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIWNYLLLXITNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is often synthesized through the reaction of piperidine with thiophene-2-carboxaldehyde under reductive amination conditions. This step may involve the use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

-

Benzamide Formation: : The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base like triethylamine or pyridine to form the final benzamide compound. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.

化学反应分析

Types of Reactions

-

Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

-

Reduction: : The compound can be reduced at various functional groups, such as the carbonyl group in the benzamide moiety, using reducing agents like lithium aluminum hydride (LiAlH4).

-

Substitution: : The chlorine atom in the benzamide can be substituted with nucleophiles such as amines or thiols under appropriate conditions, often using catalysts or under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

Bases: Triethylamine, pyridine

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Various substituted benzamides depending on the nucleophile used

科学研究应用

Chemistry

In chemistry, 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its efficacy and safety in treating various conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications might extend to the production of specialty chemicals or advanced polymers.

作用机制

The mechanism by which 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

相似化合物的比较

Key Substituents and Functional Groups

Target Compound :

- Benzamide group : 2-chloro substitution.

- Piperidine substitution : Thiophen-2-ylmethyl at N1, methylene-linked benzamide at C3.

- Heterocycle : Thiophene (sulfur-containing).

- Analog 1: 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide () Benzamide group: Unsubstituted (4-methyl on one benzoyl group). Piperidine substitution: 4-methylbenzoyl at N1, methylene-linked benzamide at C4. Heterocycle: None; features aromatic benzene rings.

Analog 2 : 2-Chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide ()

- Benzamide group : 2-chloro substitution.

- Piperazine substitution : Thiophene-2-carbonyl at N4.

- Heterocycle : Thiophene and piperazine.

- Analog 3: Compound 8 in Benzamide group: 4-methoxy-5-furyl substitution. Core structure: Contains a cyanophenyl and isoindole-dione group. Heterocycle: Furan and isoindole.

Table 1: Structural Comparison

Conformational Analysis

- Target Compound : The piperidine ring likely adopts a semi-chair conformation, as seen in Analog 1 (), where puckering parameters (q₂ = 0.0280 Å, θ₂ = 2.89°) indicate moderate distortion from ideal chair geometry .

- Analog 1 : Piperidine ring is semi-chair, with dihedral angles between benzene rings of 89.1°, suggesting orthogonal orientation .

Hydrogen Bonding and Crystal Packing

- Analog 1 : Forms a three-centered N–H⋯O/C–H⋯O hydrogen-bonded network, creating chains along the a-axis . This stabilizes the crystal lattice and may influence solubility and melting points.

- Target Compound: The thiophene sulfur could participate in weaker C–H⋯S interactions, though this is speculative without crystallographic data.

Physicochemical and Pharmacological Implications

- Bioactivity: Piperidine derivatives like Analog 1 are noted for broad pharmacological activity . The target compound’s thiophene moiety could modulate electron density and binding affinity in biological targets, similar to furan in Analog 3 .

生物活性

2-Chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound notable for its diverse biological activities. It features a unique structural arrangement that includes a benzamide moiety, a piperidine ring, and a thiophene group. This compound has garnered interest in pharmacological research due to its potential applications in antimicrobial and anticancer therapies.

Structural Characteristics

The compound's structure can be represented as follows:

This molecular formula indicates the presence of chlorine, nitrogen, sulfur, and multiple carbon and hydrogen atoms, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Piperidine Intermediate : Reaction of piperidine with thiophene-2-carbaldehyde.

- Chlorination : Introduction of the chloro group using thionyl chloride or phosphorus pentachloride.

- Benzamide Formation : Reaction with benzenesulfonyl chloride in the presence of a base like triethylamine.

These steps highlight the complexity and careful selection of reagents necessary for successful synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may have potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may interact with specific cellular pathways involved in cancer progression, potentially acting as an inhibitor of tumor growth. Related benzothiazole derivatives have demonstrated various anticancer activities, indicating a promising avenue for further research .

The exact mechanism of action of this compound remains under investigation. However, preliminary studies suggest it may inhibit specific enzymes related to disease pathways, which could contribute to its therapeutic effects. The structural features allow for interactions with multiple biological targets through hydrogen bonding and hydrophobic interactions .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights the unique biological activities associated with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperine | Contains piperidine ring | Anti-inflammatory, analgesic effects |

| Thiophene-2-carboxylic acid | Contains thiophene moiety | Exhibits stability and electronic properties |

| N-Methylbenzamide | Contains benzamide group | Used in various pharmaceutical applications |

This table illustrates the uniqueness of this compound in combining distinct functional groups that enable it to interact with multiple molecular targets .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of benzothiazole exhibited significant antimicrobial activity against various pathogens, suggesting a potential application for this compound in treating infections .

- Anticancer Research : Another investigation showed that certain benzamide derivatives inhibited cancer cell proliferation by targeting specific signaling pathways, indicating that this compound could share similar mechanisms .

常见问题

Q. What are the common synthetic routes for preparing 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide?

Methodological Answer: A typical synthesis involves sequential functionalization of the piperidine core. Starting with 4-aminomethylpiperidine, the thiophen-2-ylmethyl group is introduced via alkylation using thiophene-2-carbaldehyde under reductive amination conditions (e.g., NaBH₃CN). The benzamide moiety is then coupled using 2-chlorobenzoyl chloride in the presence of a base like triethylamine. Purification often involves recrystallization from ethyl acetate or column chromatography. Yield optimization (e.g., ~82% as reported for analogous compounds) depends on reaction temperature and stoichiometric control of reagents .

Q. How is the structural identity of this compound confirmed in early-stage research?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include the thiophene protons (δ 6.8–7.2 ppm), piperidine methylene groups (δ 2.4–3.1 ppm), and the benzamide aromatic region (δ 7.3–7.8 ppm).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight.

For crystalline derivatives, single-crystal X-ray diffraction (SXRD) provides definitive confirmation of bond lengths, angles, and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Contradictions may arise from differences in assay conditions or target specificity. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for variables like serum concentration.

- Structural Biology : Perform co-crystallization studies with target proteins (e.g., enzymes or receptors) to validate binding modes.

- Computational Modeling : Compare docking scores across homologs (e.g., kinase isoforms) to identify off-target interactions.

- Dose-Response Replication : Repeat assays with triplicate measurements and statistical validation (e.g., ANOVA).

Refer to analogous compounds targeting bacterial proliferation or kinase inhibition for protocol optimization .

Q. What crystallographic parameters are critical for analyzing the piperidine-thiophene-benzamide scaffold?

Methodological Answer: Key parameters from SXRD analysis include:

- Piperidine Conformation : Chair conformation is typical, with puckering parameters (q₂, q₃) quantifying deviations.

- Dihedral Angles : Between the benzamide and thiophene rings (e.g., 43.7°–53.9° in similar structures), influencing π-π stacking.

- Hydrogen Bonding : O-H⋯O and N-H⋯O interactions (e.g., 2.8–3.2 Å) stabilize crystal packing.

- Cl⋯π Interactions : Chlorine substituents may engage in non-covalent contacts (3.3–3.5 Å) affecting solubility.

Refinement software like SHELXL (via Olex2 or WinGX) is recommended for accurate parameter determination .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?

Methodological Answer: SAR optimization involves systematic substitutions:

- Thiophene Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

- Piperidine Substituents : Replace the methylene linker with ethylene to probe flexibility.

- Benzamide Halogenation : Compare 2-Cl vs. 4-Cl analogs for potency against Gram-negative bacteria.

- Bioisosteres : Substitute the amide with sulfonamide or urea groups to improve metabolic stability.

Assay results should be tabulated (e.g., MIC values against E. coli and S. aureus) to guide iterative design. For example:

| Modification | MIC (µg/mL) | LogP |

|---|---|---|

| 2-Cl (Parent) | 12.5 | 2.8 |

| 4-Cl | 6.25 | 3.1 |

| Thiophene-NO₂ | 3.12 | 2.5 |

Data from analogous thieno-pyrimidine derivatives suggest halogen positioning critically impacts activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。